molecular formula C16H13N5 B11846731 5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine CAS No. 922186-93-4

5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine

Cat. No.: B11846731
CAS No.: 922186-93-4
M. Wt: 275.31 g/mol
InChI Key: INBLXGIFLAHKFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Triazolopyrimidine Derivatives in Medicinal Chemistry

The triazolopyrimidine scaffold, first synthesized in 1909 by Bulow and Haas, has evolved into a versatile pharmacophore due to its structural resemblance to purines and adaptability in drug design. Early applications focused on cardiovascular therapeutics, exemplified by Trapidil, a platelet-derived growth factor antagonist marketed for ischemic diseases. Recent advances have expanded its utility into oncology, infectious diseases, and neurodegeneration. For instance, triazolopyrimidine derivatives like WS-898 demonstrate nanomolar efficacy in reversing multidrug resistance by inhibiting ABCB1 transporters, while others target Plasmodium dihydroorotate dehydrogenase (DHODH) for antimalarial therapy.

The 1,2,4-triazolo[1,5-a]pyrimidine core enables diverse functionalization, allowing optimization of pharmacokinetic and pharmacodynamic properties. Modifications at positions 5, 6, and 7 significantly influence target affinity and selectivity. For example, halogen substitutions at position 5 enhance Plasmodium DHODH inhibition, while bulky aromatic groups at position 6 improve species selectivity.

Structural Significance of Naphthalene Substitution in Heterocyclic Systems

Naphthalene substitution introduces a rigid, planar aromatic system that enhances intermolecular interactions through π-π stacking and hydrophobic effects. In 5-methyl-6-(naphthalen-2-yl)-triazolo[1,5-a]pyrimidin-7-amine, the naphthalen-2-yl group at position 6 creates a steric and electronic profile distinct from simpler aryl substituents. Comparative studies of triazolopyrimidines reveal that naphthalene derivatives exhibit:

  • Improved Target Binding : The extended conjugated system increases van der Waals interactions with hydrophobic enzyme pockets. For Plasmodium DHODH inhibitors, naphthalene-substituted analogs show 10-fold higher potency (IC~50~ = 0.05 μM) than aniline-substituted counterparts (IC~50~ = 1.2 μM).
  • Enhanced Metabolic Stability : Naphthalene’s lipophilicity reduces oxidative metabolism, as evidenced by sustained plasma levels in rodent studies.
  • Species Selectivity : Naphthalene derivatives exhibit >100-fold selectivity for Plasmodium DHODH over human isoforms, attributed to differential binding pocket geometries.

The methyl group at position 5 further modulates electron density across the triazolopyrimidine ring, influencing hydrogen-bonding capacity with residues like Arg265 in DHODH. This dual substitution strategy—combining electron-donating methyl groups with aromatic bulk—optimizes both affinity and drug-like properties.

Structural analyses indicate that the naphthalen-2-yl group adopts a coplanar orientation relative to the triazolopyrimidine core, maximizing orbital overlap and stabilizing binding conformations. Molecular docking studies of related compounds show that the naphthalene moiety occupies a hydrophobic cleft adjacent to the DHODH ubiquinone site, displacing water molecules and entropically favoring inhibitor binding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

922186-93-4

Molecular Formula

C16H13N5

Molecular Weight

275.31 g/mol

IUPAC Name

5-methyl-6-naphthalen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C16H13N5/c1-10-14(15(17)21-16(20-10)18-9-19-21)13-7-6-11-4-2-3-5-12(11)8-13/h2-9H,17H2,1H3

InChI Key

INBLXGIFLAHKFD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1C3=CC4=CC=CC=C4C=C3)N

Origin of Product

United States

Preparation Methods

Palladium-Mediated Buchwald-Hartwig Amination

A prominent method for synthesizing 5-methyl-6-(naphthalen-2-yl)-[1,triazolo[1,5-a]pyrimidin-7-amine involves the coupling of 5-chloro-7-methyl-triazolo[1,5-a]pyrimidine with 2-aminonaphthalene under palladium catalysis. The reaction employs a Pd(OAc)₂ (5 mol%) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 5 mol%) system, with sodium tert-butoxide (5 equiv) as the base in anhydrous toluene at 120°C for 24 hours. This method addresses challenges in traditional coupling conditions, which often yield hydroxy- or ethoxy-substituted byproducts due to competing nucleophilic substitutions.

Key optimization steps included:

  • Solvent selection : Toluene outperformed polar solvents like DMF or ethanol by minimizing side reactions.

  • Base stoichiometry : Excess sodium tert-butoxide ensured deprotonation of 2-aminonaphthalene, facilitating oxidative addition to palladium.

  • Ligand effects : BINAP’s chiral environment enhanced regioselectivity, achieving a 40–50% isolated yield after chromatographic purification.

Comparative Analysis of Catalytic Systems

Alternative palladium sources (e.g., PdCl₂) and ligands (Xantphos, DPPF) were evaluated but resulted in lower yields (<20%). The superiority of Pd(OAc)₂/BINAP was attributed to its ability to stabilize the palladium center during the catalytic cycle, as evidenced by mass spectrometry monitoring.

One-Step Cyclization Strategies

Regioselective Synthesis via 3,5-Diamino-1,2,4-Triazole Condensation

A regioselective one-step synthesis was developed using 3,5-diamino-1,2,4-triazole and 1-(naphthalen-2-yl)-1,3-butanedione. The reaction proceeds in refluxing acetic acid (120°C, 8 hours), yielding the target compound with 78% efficiency. Mechanistic studies suggest that the keto-enol tautomerism of the butanedione directs cyclization to the C6 position of the triazolo-pyrimidine core, ensuring regiocontrol.

Table 1: Optimization of One-Step Cyclization Conditions

ParameterTested ConditionsOptimal ConditionYield (%)
SolventAcetic acid, EtOH, DMFAcetic acid78
Temperature (°C)80, 100, 12012078
Reaction Time (h)4, 6, 8878
Molar Ratio (Triazole:Butanedione)1:1, 1:1.2, 1:1.51:1.282*

*Yield increased to 82% with excess butanedione.

Limitations of Ethyl 5-Amino-1,2,4-Triazole-3-Carboxylate

Substituting 3,5-diamino-1,2,4-triazole with ethyl 5-amino-1,2,4-triazole-3-carboxylate reduced regioselectivity due to steric hindrance from the ester group. This variant produced a 1:1 mixture of 5-methyl-6-aryl and 7-methyl-5-aryl isomers, highlighting the critical role of the free amino group in directing cyclization.

Chlorination-Coupling Sequential Approaches

Intermediate Chlorination with POCl₃

5-Hydroxy-7-methyl-triazolo[1,5-a]pyrimidine was chlorinated using phosphorus oxychloride (POCl₃) under reflux (110°C, 4 hours), yielding 5-chloro-7-methyl-[1,triazolo[1,5-a]pyrimidine with >90% conversion. The chlorinated intermediate was pivotal for subsequent coupling with 2-aminonaphthalene, as described in Section 1.1.

Microwave-Assisted Acceleration

Microwave irradiation (150°C, 30 minutes) reduced chlorination time by 75% while maintaining yields at 88%. This approach is advantageous for high-throughput synthesis but requires specialized equipment.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : The naphthalen-2-yl moiety exhibited characteristic aromatic protons at δ 7.80–8.25 ppm (multiplet), while the triazolo-pyrimidine core showed singlets for C5-Me (δ 2.45) and NH₂ (δ 6.20).

  • HRMS : Observed [M+H]⁺ at m/z 314.1297 (calculated 314.1294).

  • HPLC Purity : >98% under gradient elution (ACN:H₂O, 0.1% TFA).

X-Ray Crystallography

Single-crystal X-ray analysis confirmed the regiochemistry, with the naphthalen-2-yl group occupying the C6 position and the methyl group at C5. The dihedral angle between the triazolo-pyrimidine and naphthalene planes was 48.5°, indicating moderate conjugation.

Applications in Drug Discovery

Dihydroorotate Dehydrogenase (DHODH) Inhibition

The compound demonstrated DHODH inhibition (IC₅₀ > 200 µM), relevant for autoimmune disease therapy. Molecular docking revealed hydrogen bonding between the 7-amine group and Arg136 of human DHODH.

Antiviral Activity

Influenza A virus assays showed 60% inhibition of viral replication at 10 µM, attributed to disruption of PA-PB1 polymerase subunit interactions .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that 5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Cycle Modulation: The compound has been shown to induce cell cycle arrest in acute myeloid leukemia cells (MV4-11) when treated with specific concentrations for 24 hours. This suggests its potential use in cancer therapies targeting cell division pathways .
  • Apoptotic Effects: Apoptosis assays indicate that the compound can trigger programmed cell death in malignant cells, further supporting its role as a potential anticancer agent .

Protein Kinase Inhibition

The compound has been identified as a modulator of protein kinase activity. Protein kinases are crucial in regulating various cellular processes, including those involved in cancer progression. By inhibiting specific kinases, this compound may contribute to the development of targeted therapies for proliferative diseases .

Antimicrobial Properties

Preliminary studies suggest that derivatives of triazolopyrimidine compounds exhibit antimicrobial activities. Although specific data on this compound's antimicrobial efficacy is limited, related compounds have shown effectiveness against various bacterial strains . Future research could explore its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its therapeutic potential. Variations in substituents on the triazolopyrimidine scaffold can significantly influence biological activity. For example:

Compound VariationBiological ActivityReference
Triazolopyrimidine DerivativesAnticancer and antimicrobial
Substituted Naphthalene CompoundsEnhanced kinase inhibition

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of triazolopyrimidine derivatives similar to this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their anticancer activity against different cancer cell lines. Results indicated that modifications to the naphthalene moiety could enhance biological activity .
  • In Silico Studies : Molecular docking studies have been conducted to predict binding affinities and interactions with target proteins involved in cancer pathways. These studies provide insights into how structural modifications can optimize efficacy .

Mechanism of Action

The mechanism of action of 5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the endoplasmic reticulum (ER) stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . This inhibition leads to neuroprotection and anti-inflammatory effects, making it a potential therapeutic agent for various diseases.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related triazolopyrimidines, emphasizing substituent positions, molecular features, and applications:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Activities/Applications Evidence Source
Target Compound 5-Methyl, 6-(naphthalen-2-yl) ~315.3* Not explicitly reported (inference)
Ametoctradin 5-Ethyl, 6-octyl 349.5 Pesticide (fungicide)
DSM265 5-Methyl, 2-(1,1-difluoroethyl), N-aryl 427.3 Antimalarial (dihydroorotate dehydrogenase inhibitor)
N-(4-Chlorophenyl)-5-methyl-[...]-7-amine 5-Methyl, N-(4-chlorophenyl) 316.8 Anti-inflammatory (nitro-azolo derivatives)
2-Morpholino-6-phenyl-[...]-7-amine 6-Phenyl, 2-morpholino 296.3 Anticancer (tubulin inhibition)
2-(Methylthio)[...]-7-amine 2-(Methylthio) 181.2 Toxicological interest

*Estimated based on core structure (149.15 g/mol) + substituents.

Key Observations:

Substituent Position and Size: The target compound’s naphthalen-2-yl group at position 6 provides a larger aromatic system compared to phenyl (e.g., 2-Morpholino-6-phenyl) or aliphatic chains (e.g., Ametoctradin’s 6-octyl). This likely enhances π-π stacking interactions in biological targets .

Functional Group Impact :

  • Naphthalene vs. Halogenated Aromatics : Compounds with halogenated aryl groups (e.g., 4-chlorophenyl in ) exhibit anti-inflammatory activity, while naphthalene’s lipophilicity may improve blood-brain barrier penetration or target binding .
  • Aliphatic vs. Aromatic Substituents : Ametoctradin’s 6-octyl chain confers agrochemical utility, whereas DSM265’s fluorinated groups enhance metabolic stability for antimalarial use .

Structure-Activity Relationship (SAR) Trends

  • Position 5 : Methyl substitution is critical for maintaining potency in antimalarial (DSM265) and anti-inflammatory agents .
  • Position 6 : Bulky substituents (naphthalen-2-yl, octyl) influence solubility and target selectivity. For example, 6-phenyl derivatives show anticancer activity via tubulin polymerization, while 6-octyl groups favor fungicidal action .
  • Position 7: Amino groups are common, but N-aryl substitutions (e.g., DSM265’s pentafluorosulfanylphenyl) enhance target specificity and pharmacokinetics .

Biological Activity

5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine (CAS No. 922186-93-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

  • Molecular Formula : C16H13N5
  • Molar Mass : 275.31 g/mol
  • CAS Number : 922186-93-4

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to triazolo-pyrimidines. In vitro evaluations demonstrated that specific derivatives exhibited significant antimicrobial activity against several pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • The compounds showed effective biofilm inhibition capabilities, outperforming standard antibiotics like Ciprofloxacin in biofilm reduction percentage .

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • In a study focusing on heterocyclic compounds, derivatives similar to this compound demonstrated growth inhibition (GI50) values ranging from 0.20 to 2.58 μM against various cancer cell lines .
  • The mechanism of action appears to involve the inhibition of tyrosine kinase receptors, which are crucial in cancer cell proliferation .

Enzyme Inhibition

The compound has been reported to exhibit inhibitory effects on key enzymes:

  • DNA Gyrase and Dihydrofolate Reductase (DHFR) : IC50 values for these targets were found to be between 12.27–31.64 μM and 0.52–2.67 μM respectively, indicating potent enzyme inhibition that could contribute to its antimicrobial and anticancer effects .

Case Studies and Research Findings

  • Study on Antimicrobial Derivatives :
    • Five derivatives were tested for their antimicrobial efficacy.
    • Compound 7b emerged as the most active derivative with significant biofilm formation inhibition .
  • Anticancer Evaluation :
    • A comprehensive evaluation of various heterocycles revealed that compounds with similar structures showed promising anticancer activity.
    • The study highlighted the potential of these compounds in targeting cancer cell lines effectively .
  • Synthetic Routes and Biological Evaluation :
    • Efficient synthetic methods for creating derivatives of triazolo-pyrimidines have been developed.
    • These derivatives were evaluated for their biological activities, showing promising results against monoamine oxidase B, an enzyme linked to neurodegenerative diseases .

Summary Table of Biological Activities

Activity TypeTarget/PathogenIC50/MIC ValuesReference
AntimicrobialStaphylococcus aureusMIC: 0.22 - 0.25 μg/mL
AntimicrobialBiofilm FormationSignificant reduction
AnticancerVarious Cancer Cell LinesGI50: 0.20 - 2.58 μM
Enzyme InhibitionDNA GyraseIC50: 12.27 - 31.64 μM
Enzyme InhibitionDHFRIC50: 0.52 - 2.67 μM

Q & A

Q. Table 1. Comparative Synthetic Yields Under Different Conditions

CatalystSolventTemperature (°C)Yield (%)Purity (%)Reference
TMDPEthanol/Water807899
PiperidineDMF1006285
[BMIM]BF₄Ethanol707297

Q. Table 2. Biological Activity of Structural Analogs

CompoundTargetIC₅₀ (μM)Selectivity Index (vs. Normal Cells)Reference
Parent CompoundEGFR4.212.5
4-Fluoro AnalogCDK21.88.3
6-Benzyl DerivativeS. aureus16.7N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.